(R)-Tetrahydrofurfuryl alcohol
Overview
Description
(R)-Tetrahydrofurfuryl alcohol (R-THFA) is a versatile chemical compound with a wide range of applications in the fields of science, medicine, and industry. R-THFA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other organic compounds. It is also used in the manufacture of fragrances, flavorings, and other consumer products. R-THFA has been studied extensively for its biochemical and physiological effects, and its potential applications in laboratory research.
Scientific Research Applications
- Future Outlook : Ongoing research aims to address current limitations and enhance 2D materials-based alcohol sensors .
- Example : A NADPH-dependent alcohol dehydrogenase (ADH) from Hansenula polymorpha was combined with a G-6-PDH from Saccharomyces cerevisiae to catalyze the reduction of 6-ketobuspirone to ®-6-hydroxybuspirone with high yield and enantioselectivity .
- Application : A system that locks the vehicle engine if the driver’s alcohol level exceeds a safe threshold .
Alcohol Sensing with 2D Materials
Biotechnological Applications
Drunken Drive Protection System
Analytical Chemistry
Health Implications
Mechanism of Action
Target of Action
It is known that alcohols generally interact with several neurotransmitter systems in the brain, including the gamma-aminobutyric acid (gaba) system .
Mode of Action
For example, ethanol is known to potentiate the function of GABA_A receptors, leading to an increase in inhibitory neurotransmission
Biochemical Pathways
Ethanol, a well-known alcohol, is metabolized primarily in the liver through two different oxidative pathways . The first step of the reaction by alcohol dehydrogenase (ADH) occurs in the cytosol and produces acetaldehyde
Pharmacokinetics
Ethanol, a well-known alcohol, exhibits dose-dependent pharmacokinetics . The rate of elimination of ethanol is 8.5 g/h/70kg, equivalent to a blood ethanol disappearance rate of 230 mg/L/h if metabolism took place at its maximum rate
Result of Action
Ethanol, a well-known alcohol, is known to cause changes in neurotransmitter systems, leading to effects such as sedation, motor impairment, and cognitive impairment
Action Environment
It is known that the production and consumption of alcohol can have significant environmental impacts, including contributing to climate change . Furthermore, environmental cues can influence alcohol consumption
properties
IUPAC Name |
[(2R)-oxolan-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVTEYKTMYBMK-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Tetrahydrofurfuryl alcohol | |
CAS RN |
22415-59-4 | |
Record name | (2R)-oxolan-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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